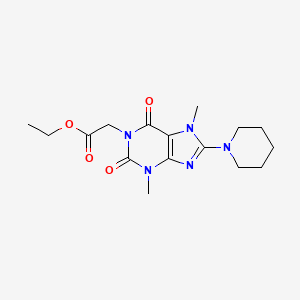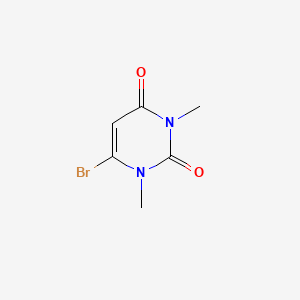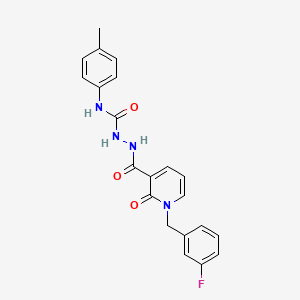![molecular formula C24H21N3O2 B2686054 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol CAS No. 877795-62-5](/img/structure/B2686054.png)
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and the conditions under which the synthesis is carried out.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any functional groups present.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, color, odor, etc.Aplicaciones Científicas De Investigación
Antiviral Activity
Research has explored the antiviral properties of pyrimidine derivatives, particularly against retroviruses. One study detailed the preparation and evaluation of 2,4-diamino-6-hydroxypyrimidines substituted with various groups, including phenyl and methyl, which exhibited marked inhibition of retrovirus replication in cell culture. The study highlights the potential of such compounds in antiretroviral therapy, although it also notes their cytostatic effects in certain cell cultures (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).
Cancer Research
Another area of application is in the development of selective inhibitors for kinase enzymes, which are crucial in cancer cell signaling pathways. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds showed promising results in inhibiting tumor growth in preclinical models, supporting their potential use in targeted cancer therapies (Schroeder et al., 2009).
Material Science
In material science, Schiff bases derived from aminopyrimidines, such as those related to "2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol," have been studied for their potential in creating novel materials. These compounds, due to their structural properties and ability to form stable complexes with metals, can be utilized in the synthesis of coordination compounds with interesting optical and magnetic properties, which are relevant for applications in catalysis, organic light-emitting diodes (OLEDs), and as magnetic materials (Ajibade, Andrew, 2021).
Drug Development
The structural features of 2-aminopyrimidines are also being explored for their potential in developing new therapeutic agents. For instance, the modification of such compounds has led to the discovery of new classes of selective inhibitors for CDK1 and CDK2, enzymes important for cell cycle regulation. These findings contribute to the ongoing research efforts to develop more effective treatments for diseases characterized by abnormal cell proliferation, such as cancer (Lee, Kim, Jeong, 2011).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound, its toxicity, and the hazards associated with it.
Direcciones Futuras
This involves studying the potential future applications of the compound and the ongoing research in this area.
Please consult with a chemist or a relevant expert for a detailed analysis of this compound. They may have access to databases or resources that are not publicly available and can provide more specific information.
Propiedades
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-9-17(10-8-16)15-29-19-11-12-20(22(28)13-19)23-21(14-26-24(25)27-23)18-5-3-2-4-6-18/h2-14,28H,15H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBVWGYYERPNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-methylphenyl)methoxy]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

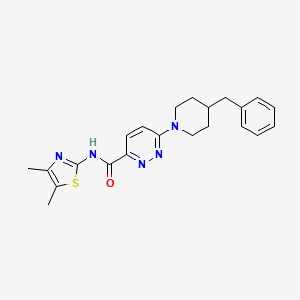
![N-[(1-Methylpyrrol-3-yl)methyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide](/img/structure/B2685973.png)
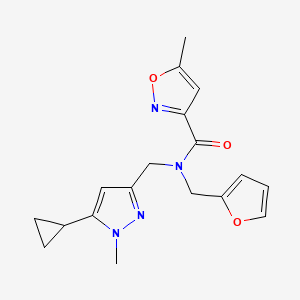
![N-(2-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2685977.png)
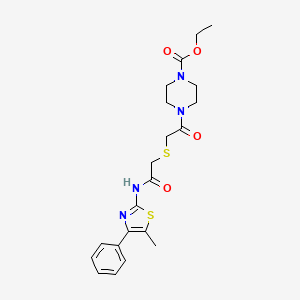
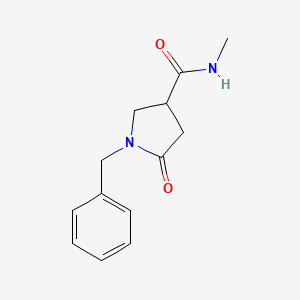
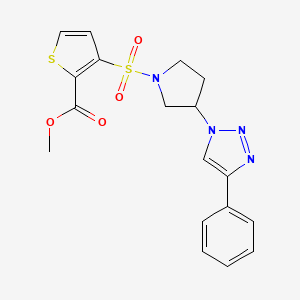
![(3-Pyrazol-1-ylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685982.png)
![2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2685985.png)
![N1-(furan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2685986.png)
